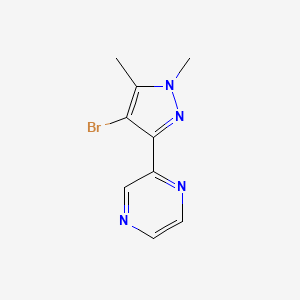
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
Übersicht
Beschreibung
“2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine” is a chemical compound with the molecular formula C9H9BrN4. Its average mass is 253.099 Da and its monoisotopic mass is 252.001053 Da .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine” consists of a pyrazine ring attached to a 4-bromo-1,5-dimethyl-1H-pyrazol-3-yl group .Chemical Reactions Analysis
Pyrazoles, including “2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine”, can participate in a variety of chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with diazo compounds and alkynyl bromides to give 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Regioselectivity and Antimicrobial Activity : Pyrazoles, including derivatives structurally related to the specified compound, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit diverse biological activities and are used in the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[3,4-d]pyridazines, showing good antimicrobial and anti-inflammatory activities (Zaki, Sayed, & Elroby, 2016).
- Antimicrobial Activity of Pyrazolo[1,5-a]pyrazines : Synthesized pyrazolo[1,5-a]pyrazine derivatives, including bromine and thione functionalized variants, demonstrated promising antimicrobial activities against various test cultures, indicating their potential as antibacterial and antifungal agents (Hrynyshyn et al., 2019).
- Anticancer Activity : Research on pyrazole derivatives based on 1-cyanoacetyl-3,5-dimethylpyrazole has shown that these compounds possess significant anticancer activities, highlighting the potential for the development of new chemotherapeutic agents (Metwally, Abdelrazek, & Eldaly, 2016).
Materials Science Applications
- Photovoltaic Devices : Thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers synthesized for application in photovoltaic devices. These compounds are utilized for their optical properties, electrochemical behavior, and energy levels, contributing to the development of more efficient solar cells (Zhou et al., 2010).
Chemical Synthesis and Interactions
- Pyrazole Derivatives and Anti-inflammatory Antimicrobial Agents : A study on the synthesis of 1H-pyrazole derivatives revealed compounds with significant anti-inflammatory and antimicrobial activities, offering potential for the development of new therapeutic agents with good safety margins (Bekhit, Ashour, & Guemei, 2005).
- Transition-Metal-Free Synthesis of Heterocycle-Fused 1,4-Oxazepines : Utilizing 1,2-dihaloazines for the preparation of various heterocyclic compounds demonstrates the versatility of pyrazine derivatives in organic synthesis, facilitating the development of medicinally important molecules through transition-metal-free methods (Sapegin et al., 2015).
Wirkmechanismus
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Pyrrolopyrazine derivatives have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it is likely that the compound affects multiple pathways .
Result of Action
The wide range of biological activities associated with pyrrolopyrazine derivatives suggests that the compound may have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-(4-bromo-1,5-dimethylpyrazol-3-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-6-8(10)9(13-14(6)2)7-5-11-3-4-12-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJPTPRMHAGFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=NC=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



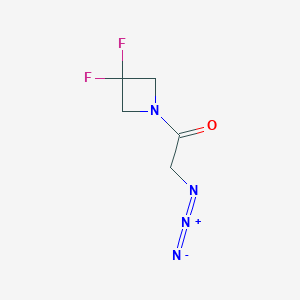
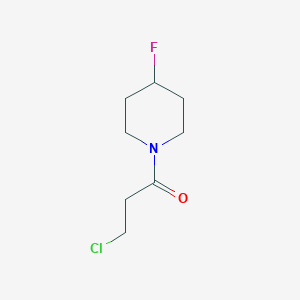
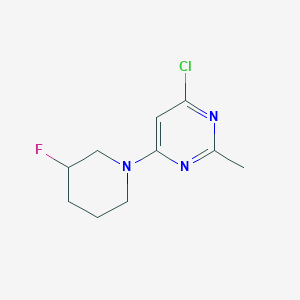

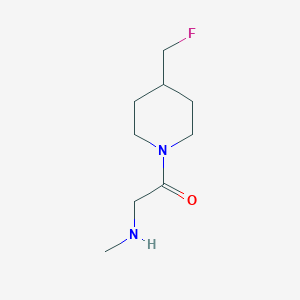
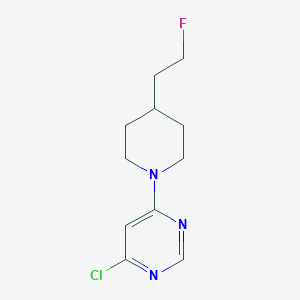




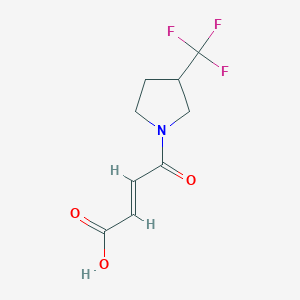


![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-ol](/img/structure/B1490140.png)